molecular formula C4H2Cl2N2O B599781 4,6-Dichloropyridazin-3(2H)-one CAS No. 17285-37-9

4,6-Dichloropyridazin-3(2H)-one

Cat. No. B599781
CAS RN: 17285-37-9
M. Wt: 164.973
InChI Key: WUEIRRXSGRRWKG-UHFFFAOYSA-N
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Description

4,6-Dichloropyridazin-3(2H)-one (4,6-DCP) is a heterocyclic compound that has been used in scientific research for a variety of applications. It is an important building block for organic synthesis, and has been used extensively as a starting material for synthesizing various organic compounds. 4,6-DCP has also been used in the development of various pharmaceutical drugs, and has been studied for its potential biological and physiological effects.

Scientific Research Applications

  • Crystallography and Computational Chemistry : The compound "4,5-Dichloropyridazin-3-(2H)-one" has been characterized using NMR spectroscopy and crystallographic techniques. Its structure has been examined using Density Functional Theory (DFT), showing good agreement between optimized geometry and experimental data (Silva-Júnior et al., 2016).

  • Drug Discovery and Synthesis : This compound can be used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which have applications in drug discovery. For example, its reaction with nitrogen nucleophiles can lead to a mixture of aminated products, useful for creating polyfunctional systems (Pattison et al., 2009).

  • Synthetic Chemistry Applications : A series of 3,6-dichloro-1H-pyridazin-4-ones, closely related to 4,6-Dichloropyridazin-3(2H)-one, have been used as synthetic intermediates in regioselective bond-forming reactions (Helm et al., 2006).

  • Pharmacological Applications : Novel derivatives of 2-alkyl 6-substituted pyridazin-3(2H)-ones, synthesized from 3,6-dichloropyridazine, showed promising COX-2 selectivity indices and analgesic and anti-inflammatory activities. This indicates potential pharmaceutical applications for these compounds (Loksha & Abd-Alhaseeb, 2020).

properties

IUPAC Name

3,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEIRRXSGRRWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728630
Record name 4,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyridazin-3(2H)-one

CAS RN

17285-37-9
Record name 4,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,6-Trichloro-pyridazine (34.39 g, 187.5 mmol) in 100 mL acetic acid was heated at reflux for three hours. The resulting mixture was cooled to room temperature and filtered. The filtrate was diluted with ethylacetate. This was washed three times with water, washed with brine, dried over anhydrous MgSO4, concentrated in vacuo, and purified by flash chromatography (30% ethylacetate/hexanes) to yield 4,6-Dichloro-2H-pyridazin-3-one (6.143 g, 37.23 mmol). MS (ESI) 165.0 (M+H)+.
Quantity
34.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
SG Lee, JJ Kim, HK Kim, DH Kweon… - Current Organic …, 2004 - ingentaconnect.com
Although Fischer obtained the first pyridazines as early as 1886, major attention has been devoted to their chemistry only in the early few decades. However, pyridazin-3(2H)-ones and …
Number of citations: 72 www.ingentaconnect.com

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